Broad-Spectrum Mutant p53 Reactivation vs. Mutation-Specific Stabilizers
PK11007 reactivates multiple destabilized p53 mutants (e.g., V143A, Y220C, R273H/P309S) at concentrations of 15-30 µM, leading to upregulation of p53 target genes p21 and PUMA. In contrast, the specific stabilizer PhiKan083 (PK083) binds only to the Y220C mutant with a Kd of 167 µM and does not affect other p53 mutations [1]. This demonstrates that PK11007 possesses a broader spectrum of activity against clinically relevant p53 mutations compared to mutation-specific stabilizers, making it a more versatile tool for pan-mutant p53 research.
| Evidence Dimension | Spectrum of p53 mutant reactivation |
|---|---|
| Target Compound Data | Reactivates multiple mutants: V143A, Y220C, R273H/P309S at 15-30 µM |
| Comparator Or Baseline | PhiKan083 (PK083): Reactivates only Y220C mutant; Kd = 167 µM |
| Quantified Difference | PK11007 affects at least 3 additional common p53 mutations not targeted by PK083; effective concentration is ~5-10 fold lower than PK083's Kd. |
| Conditions | Cell viability assays in MKN1 (V143A), HUH-7 (Y220C), NUGC-3 (Y220C), SW480 (R273H/P309S) cancer cell lines |
Why This Matters
Procurement of PK11007 over a mutation-specific stabilizer is justified when research requires a tool compound with broad activity across a panel of p53-mutant cancer models, rather than being limited to a single, relatively rare mutation.
- [1] Bauer MR, Joerger AC, Fersht AR. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proc Natl Acad Sci U S A. 2016 Sep 6;113(36):E5271-80. View Source
